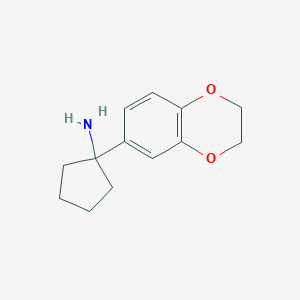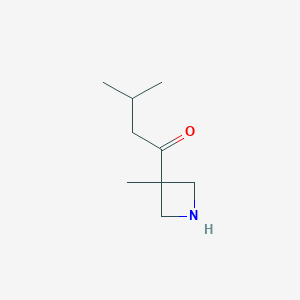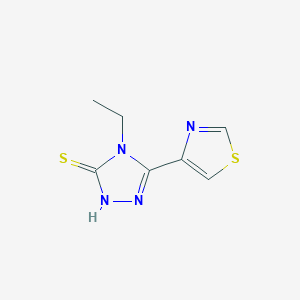![molecular formula C12H10N2S B13159827 4-[(Phenylamino)methyl]thiophene-2-carbonitrile](/img/structure/B13159827.png)
4-[(Phenylamino)methyl]thiophene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Phenylamino)methyl]thiophene-2-carbonitrile is a heterocyclic compound that contains a thiophene ring substituted with a phenylamino group and a carbonitrile group. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 4-[(Phenylamino)methyl]thiophene-2-carbonitrile, can be achieved through various methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods for producing this compound may vary depending on the desired application and production scale.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Phenylamino)methyl]thiophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
4-[(Phenylamino)methyl]thiophene-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 4-[(Phenylamino)methyl]thiophene-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact molecular pathways involved can vary based on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carbonitrile: Lacks the phenylamino group.
4-(Methylamino)methylthiophene-2-carbonitrile: Contains a methylamino group instead of a phenylamino group.
Uniqueness
4-[(Phenylamino)methyl]thiophene-2-carbonitrile is unique due to the presence of both the phenylamino group and the carbonitrile group on the thiophene ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H10N2S |
|---|---|
Poids moléculaire |
214.29 g/mol |
Nom IUPAC |
4-(anilinomethyl)thiophene-2-carbonitrile |
InChI |
InChI=1S/C12H10N2S/c13-7-12-6-10(9-15-12)8-14-11-4-2-1-3-5-11/h1-6,9,14H,8H2 |
Clé InChI |
VYDRZIXGWKCCBD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NCC2=CSC(=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[1-(chloromethyl)cyclopropyl]methyl}-2-methyl-2H-1,2,3-triazole](/img/structure/B13159757.png)

![{2-[(Azetidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13159767.png)
![N-[2-(4-aminophenyl)propan-2-yl]acetamide](/img/structure/B13159772.png)




![2-{[(Benzyloxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13159796.png)

![{[(5-Chloro-4-methylpentyl)oxy]methyl}benzene](/img/structure/B13159804.png)

